Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1215566-62-3) is a low-molecular-weight (256.32 g/mol) thieno[3,2-d]pyrimidin-4(3H)-one heterocycle bearing a methyl substituent at N3 and a p-tolyl group at C7. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a recognized privileged structure in kinase inhibitor discovery, with representatives reported as inhibitors of PI3Kα, PDK1, PDE7, and JAK1.

Molecular Formula C14H12N2OS
Molecular Weight 256.32
CAS No. 1215566-62-3
Cat. No. B2479883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1215566-62-3
Molecular FormulaC14H12N2OS
Molecular Weight256.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C
InChIInChI=1S/C14H12N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-8H,1-2H3
InChIKeyUIPHMIZSRZAPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1215566-62-3) – Procurement-Relevant Identity and Physicochemical Profile


3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1215566-62-3) is a low-molecular-weight (256.32 g/mol) thieno[3,2-d]pyrimidin-4(3H)-one heterocycle bearing a methyl substituent at N3 and a p-tolyl group at C7 [1]. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a recognized privileged structure in kinase inhibitor discovery, with representatives reported as inhibitors of PI3Kα, PDK1, PDE7, and JAK1 [2][3]. Computed physicochemical descriptors—XLogP3 of 2.9, topological polar surface area (TPSA) of 34.89 Ų, zero hydrogen-bond donors, and a single rotatable bond—define a compact, lipophilic core with favorable permeability potential [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why Generic Thienopyrimidinone Substitution Fails: Substituent-Dependent Physicochemical and Pharmacological Divergence in the 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one Series


Within the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, even conservative substituent changes produce substantial shifts in key molecular descriptors and biological target engagement. The combination of an N3-methyl group and a C7-p-tolyl substituent in the target compound yields a computed LogP (XLogP3 2.9) and TPSA (34.89 Ų) profile that differs meaningfully from close regioisomers such as 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 156424-47-4) and from the N3-unsubstituted analogue 7-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol [1]. In kinase-focused discovery programs, the N3-methyl group eliminates a hydrogen-bond donor site, altering hinge-binding pharmacophore geometry relative to NH-bearing analogues, while the para-methyl orientation on the C7-aryl ring modulates both steric occupancy in hydrophobic pockets and metabolic stability compared to ortho- or meta-substituted congeners [2]. These differences cannot be compensated by simple molar equivalence; substitution with a generic thienopyrimidinone would introduce uncontrolled shifts in potency, selectivity, and ADME parameters.

Quantitative Differentiation Evidence for 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Structural Analogs


N3-Methylation Eliminates Hydrogen-Bond Donor Count: Comparison with 7-(p-Tolyl)thieno[3,2-d]pyrimidin-4-ol

The target compound features an N3-methyl substituent that reduces the hydrogen-bond donor (HBD) count to zero, in contrast to the N3-unsubstituted analogue 7-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol (CAS not available), which bears a tautomeric hydroxyl at C4 and retains one HBD [1]. This single-atom difference directly impacts membrane permeability predictions and pharmacophore compatibility in ATP-binding site hinge regions where NH contacts are structurally conserved [2].

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Para-Methyl Aryl Orientation and Computed LogP: Comparison with 7-(2-Methylphenyl) Regioisomer (CAS 156424-47-4)

The target compound carries a para-methyl substituent on the C7-phenyl ring (XLogP3 = 2.9, TPSA = 34.89 Ų) [1]. The ortho-methyl regioisomer 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 156424-47-4) shares the same molecular formula (C13H10N2OS; MW 242.30) but lacks the N3-methyl group, yielding a distinct lipophilicity-hydrophilicity balance and steric presentation of the aryl ring . While direct experimental logP values are not published for either compound, the para orientation in the target compound presents a linear, rod-like aryl projection versus the bent geometry of the ortho isomer, a feature known to influence shape complementarity in hydrophobic kinase pockets [2].

SAR Lipophilicity Regioisomer differentiation

Minimal Rotatable Bond Count (nRotB = 1) vs. 2-Substituted Congeners: Conformational Restriction Advantage

The target compound contains only one rotatable bond (the C7-p-tolyl C–C linkage), as computed by Cactvs and reported in PubChem [1]. In contrast, 2-substituted analogues such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1707372-53-9) introduce additional rotatable bonds and higher molecular weight (336.41 vs. 256.32 g/mol), increasing conformational entropy and potentially reducing ligand efficiency metrics . The low nRotB of the target compound predicts a reduced entropic penalty upon target binding, a feature associated with improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) [2].

Conformational analysis Ligand efficiency Scaffold optimization

Commercially Verified Purity Range (95%–98%) and Multi-Vendor Availability Supporting Reproducible Procurement

The compound is stocked by at least four independent suppliers with documented purity specifications: Leyan (98%), MolCore (98%), Chemenu (97%), and AKSci (95%) . This multi-vendor coverage, with a tight purity band of 95–98%, provides procurement redundancy and quality assurance that is absent for many close structural analogues. For example, the N3-unsubstituted analogue 7-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol and the ortho-tolyl regioisomer are each listed by only one or two specialty vendors, increasing supply chain risk and batch-to-batch variability .

Chemical procurement Quality assurance Reproducibility

Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Kinase Inhibition: Class-Level Evidence with PI3Kα, PDK1, and PDE7 Precedent

The thieno[3,2-d]pyrimidin-4(3H)-one core, of which the target compound is a direct derivative, has yielded potent inhibitors across multiple kinase families. GDC-0941 (a 2,6,7-trisubstituted thieno[3,2-d]pyrimidine) inhibits PI3Kα with IC50 = 3 nM [1]. Thieno[3,2-d]pyrimidin-4(3H)-one fragments discovered by NMR screening inhibit PDK1 with low-micromolar IC50 values (range: 2–50 μM) [2]. PDE7 inhibitors based on the same core achieve IC50 values as low as 0.5 μM with >100-fold selectivity over PDE4B [3]. While direct bioactivity data for the target compound are not published in non-excluded primary sources, its precise substitution pattern (N3-methyl + 7-p-tolyl) maps onto validated pharmacophore models derived from these campaigns, supporting its use as a focused building block or fragment hit in kinase programs.

Kinase inhibition Scaffold validation Drug discovery

Recommended Application Scenarios for 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one Based on Differentiated Evidence


Fragment-Based Kinase Inhibitor Discovery Using a Zero-HBD, Low-nRotB Core Scaffold

The target compound's zero hydrogen-bond donor count (HBD = 0) and single rotatable bond (nRotB = 1) make it an attractive minimal fragment for NMR- or SPR-based screening against kinase ATP-binding sites. Its N3-methyl group precludes hinge-region NH donation, directing binding mode hypotheses toward alternative backbone contacts. Procurement of this defined, high-purity (95%–98%) scaffold enables immediate follow-up with 2-position or 6-position functionalization in fragment-growth campaigns, leveraging the validated kinase inhibition precedent of the thieno[3,2-d]pyrimidin-4(3H)-one core against PI3Kα, PDK1, PDE7, and JAK1 [1][2].

Regioisomer-Controlled SAR Expansion Around C7-Aryl Kinase Pocket Occupancy

The para-methyl orientation on the C7-phenyl ring provides a well-defined hydrophobic probe for mapping lipophilic pockets in kinase active sites. Compared to the ortho-tolyl regioisomer (CAS 156424-47-4), the para-substituted target compound presents a linear aryl projection with computed XLogP3 = 2.9, facilitating systematic SAR studies on aryl geometry–activity relationships. Multi-vendor availability ensures consistent procurement of the correct regioisomer across multi-year lead optimization programs [1][2].

Building Block for 2,6,7-Trisubstituted Thienopyrimidinone Kinase Inhibitor Libraries

The target compound serves as a direct synthetic precursor for 2-position derivatization (e.g., amination, thioether formation, or cross-coupling) and 6-position halogenation/functionalization, following established routes from the thieno[3,2-d]pyrimidin-4(3H)-one literature. Its molecular weight of 256.32 g/mol and low rotatable bond count preserve ligand efficiency headroom for subsequent substitution, whereas heavier 2-substituted analogues (MW > 336) erode this advantage [1][2]. The commercially verified purity range (95%–98%) across four suppliers supports immediate use in parallel synthesis without additional purification .

Physicochemical Benchmarking Compound for Permeability and Metabolic Stability Assays

With computed XLogP3 = 2.9, TPSA = 34.89 Ų, HBD = 0, and HBA = 3, the target compound occupies a defined region of oral drug-like chemical space. Its single rotatable bond and compact structure (MW 256.32) make it a suitable internal reference for Caco-2 permeability, microsomal stability, and plasma protein binding assays when benchmarking more elaborated thienopyrimidinone leads. The availability from multiple vendors with documented purity supports its adoption as a cross-laboratory standardization tool [1][2].

Quote Request

Request a Quote for 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.